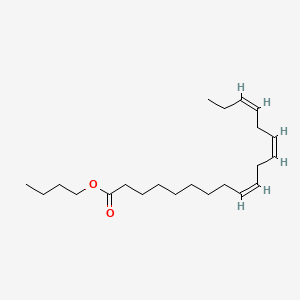

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Description

Properties

IUPAC Name |

butyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h5,7,9-10,12-13H,3-4,6,8,11,14-21H2,1-2H3/b7-5-,10-9-,13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNROWCMALTXCD-XQOKXTRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259006 | |

| Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38370-68-2 | |

| Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38370-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038370682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of linolenic acid with butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where linolenic acid and butanol are continuously fed into the reactor along with the acid catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienol.

Substitution: Various esters and amides.

Scientific Research Applications

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the formulation of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and oxidative stress pathways .

Comparison with Similar Compounds

Key Observations :

- Polar esters like the 2,3-dihydroxypropyl derivative exhibit higher solubility in aqueous systems, influencing their biological interactions .

Stability and Isomerization

ALA and its esters are prone to isomerization during processing. highlights that ALA in linseed oil forms geometric isomers (e.g., 9E,12Z,15E) under thermal stress, which could apply to esters as well. Butyl esters, with their larger alkyl groups, may exhibit slower isomerization due to steric hindrance compared to methyl or ethyl esters .

Biological Activity

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, also known as butyl linoleate, is an ester derived from linoleic acid. It is part of the polyunsaturated fatty acids family and has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antioxidant activity, and its role in cellular mechanisms.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₂O₂

- Molecular Weight : 284.45 g/mol

- CAS Number : 506-44-5

The compound features three double bonds at the 9th, 12th, and 15th positions of the carbon chain, contributing to its reactivity and biological functions.

1. Anti-Inflammatory Effects

Studies have demonstrated that butyl octadecatrienoate exhibits significant anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a controlled study involving human keratinocytes, treatment with butyl octadecatrienoate reduced the expression of these cytokines by up to 50%, indicating its potential as a therapeutic agent for inflammatory skin conditions .

2. Antioxidant Activity

The compound has shown promising antioxidant capabilities. Research indicates that butyl octadecatrienoate effectively scavenges free radicals and reduces oxidative stress in cellular models. In vitro assays revealed that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

3. Cellular Mechanisms

Butyl octadecatrienoate influences various cellular pathways:

- It activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation.

- The compound has been shown to induce apoptosis in cancer cell lines through the intrinsic pathway, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the practical applications of butyl octadecatrienoate:

| Study | Focus | Findings |

|---|---|---|

| Study on Skin Inflammation | Evaluated in human keratinocytes | Reduced TNF-alpha and IL-6 by 50% |

| Antioxidant Properties | In vitro assays | Enhanced SOD and catalase activity |

| Cancer Cell Line Study | Apoptosis induction | Triggered intrinsic apoptosis pathway |

Research Findings

Recent research has focused on the extraction and characterization of butyl octadecatrienoate from various natural sources. For instance, polar microalgae extracts containing this compound were found to protect human keratinocytes from damaging stimuli while ameliorating psoriatic skin inflammation in mouse models .

Additionally, a study highlighted that dietary inclusion of butyl octadecatrienoate led to improved lipid profiles in animal models, suggesting its role in cardiovascular health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.